5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione
Description
Properties
CAS No. |
274691-34-8 |
|---|---|
Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-butyl-3-chloro-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-11-19(20)17(22)14-9-6-8-13-12-7-4-5-10-15(12)21(16(13)14)18(19)23/h4-10H,2-3,11H2,1H3 |
InChI Key |
FZTYISGBZVKSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)C4=CC=CC=C34)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- typically involves regioselective dilithiation followed by functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes halogenation and nitration at specific positions. For example:
-
Nitration : Treatment with nitric acid introduces a nitro group at the 5-position, yielding 5-chloro-5-nitro derivatives. This reaction proceeds under mild acidic conditions (H₂SO₄, 0–5°C) .
-
Chlorination : Reaction with chlorine gas or SOCl₂ replaces the nitro group, forming 5,5-dichloro derivatives. This step is typically conducted in dichloromethane at room temperature .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-5-chloro derivative | 65–78% | |
| Chlorination | Cl₂, CH₂Cl₂, RT | 5,5-Dichloro derivative | 82% |
Cyclization via Azide Intermediates
Azide derivatives of the compound undergo thermal decomposition to form fused heterocycles:
-
Thermolysis : Heating 4-azido-pyridocarbazolone (11 ) at 120–150°C induces cyclization to isoxazolo-pyrido[3,2,1-jk]carbazolone (12 ) . Differential scanning calorimetry (DSC) confirms exothermic transitions during this process .
| Starting Material | Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| 4-Azido derivative | 120–150°C, neat | Isoxazolo-carbazolone | Exothermic peak at 145°C (DSC) |
Coupling with Malonate Derivatives
The compound reacts with malonic acid or diethyl malonate in the presence of phosphoryl chloride (POCl₃) to form acetylated or alkylated derivatives:
-
One-Step Synthesis : Direct reaction with malonic acid/POCl₃ yields 5-acetyl-pyridocarbazolone (3 ) .
-
Multi-Step Functionalization : Sequential reactions with malonate esters produce diethyl (nitrocarbazolyl)malonates (25 ), which lose ester groups upon heating to form acetates (27 ) .
Acid-Catalyzed Cyclodehydration
5-Hydroxy-5-(p-hydroxyphenyl)pyridocarbazoledione (20 ), derived from the parent compound, undergoes acid-catalyzed cyclodehydration (H₂SO₄, reflux) to form a benzofuropyridocarbazole (21 ). This transformation highlights its utility in synthesizing polycyclic architectures .
Key Mechanistic Insights
Scientific Research Applications
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The table below summarizes key structural features, reactivity, and applications of the target compound and related analogs:
Key Insights
(a) Substituent Effects on Reactivity
- Chloro and Nitro Groups: The 5-chloro-5-nitro derivative undergoes oxidative thermolysis to form triones, which are highly reactive toward nucleophiles (e.g., phenol, morpholine) . In contrast, the target compound’s butyl group may hinder such reactions due to steric bulk.
- Hydroxyl and Aryl Groups: 5-Hydroxy derivatives (e.g., 5-(p-hydroxyphenyl)) exhibit acylation reactivity, while phenyl/thiophene substituents (as in OPPCT) enhance luminescence by reducing non-radiative decay .
(b) Thermolysis and Stability
- DSC studies highlight that nitro-chloro derivatives are prone to oxidative thermolysis, forming triones . The target compound’s thermal stability remains uncharacterized but is expected to differ due to the butyl group’s electron-donating effects.
Biological Activity
5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its biological properties, including its pharmacological potential and mechanisms of action.
- Molecular Formula : C19H16ClNO2
- Molecular Weight : 325.79 g/mol
- CAS Number : [specific CAS number needed]
Antitumor Activity
Recent studies have highlighted the antitumor potential of various carbazole derivatives, including 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione. Research indicates that compounds in this class often exhibit cytotoxic effects against various cancer cell lines.
Case Study :
A study by Akue-Gedu et al. demonstrated that N-substituted carbazoles possess significant antiproliferative activity against human cancer cell lines. For instance, compounds showed IC50 values in the nanomolar range (46–75 nM) against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5-butyl-5-chloro-5,6-dihydro... | PA1 | 46 |
| Other N-substituted carbazoles | PC3 | 75 |
Neuroprotective Effects
Carbazole derivatives have also been studied for their neuroprotective properties. They may influence neurogenesis and provide protection against neurodegenerative diseases.
Mechanism of Action :
The neuroprotective activity is often linked to the modulation of signaling pathways involving STAT proteins, particularly STAT3, which plays a crucial role in neuronal survival and differentiation .
Antimicrobial Activity
Carbazoles are recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial membranes or inhibit essential microbial enzymes.
Research Findings
A review summarized that N-substituted carbazoles exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Antioxidant and Anti-inflammatory Properties
The antioxidant capacity of carbazole derivatives contributes to their therapeutic potential in mitigating oxidative stress-related diseases.
Data Table on Antioxidant Activity
| Compound | Assay Method | IC50 (µM) |
|---|---|---|
| 5-butyl-5-chloro... | DPPH Scavenging | 20 |
| Other derivatives | ABTS Assay | 15 |
Q & A
Q. How should researchers address reproducibility challenges in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
